Benzyl (spiro[2.5]octan-1-yl)acetate
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Overview
Description
Benzyl (spiro[25]octan-1-yl)acetate is an organic compound characterized by a spirocyclic structure The spiro[25]octane moiety is a bicyclic system where two rings share a single carbon atom, creating a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (spiro[2.5]octan-1-yl)acetate typically involves the reaction of benzyl alcohol with spiro[2.5]octan-1-yl acetic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to benzyl (spiro[2.5]octan-1-yl)acetic acid.
Reduction: Reduction can yield benzyl (spiro[2.5]octan-1-yl)methanol.
Substitution: Various benzyl-substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Benzyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Benzyl (spiro[2.5]octan-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The benzyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar in structure but lacks the spirocyclic moiety.
Spiro[2.5]octane derivatives: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
Benzyl (spiro[2.5]octan-1-yl)acetate is unique due to its combination of a spirocyclic structure and a benzyl ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
827574-03-8 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
benzyl 2-spiro[2.5]octan-2-ylacetate |
InChI |
InChI=1S/C17H22O2/c18-16(19-13-14-7-3-1-4-8-14)11-15-12-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
KBIJFGDSNJLEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC2CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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